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molecular formula C26H24N8O3 B8770055 (2-(4-(4-([1,2,4]Triazolo[1,5-a]pyridin-7-yloxy)-3-methylphenylamino)quinazolin-6-ylamino)-4-methyl-4,5-dihydrooxazol-4-yl)methanol

(2-(4-(4-([1,2,4]Triazolo[1,5-a]pyridin-7-yloxy)-3-methylphenylamino)quinazolin-6-ylamino)-4-methyl-4,5-dihydrooxazol-4-yl)methanol

Cat. No. B8770055
M. Wt: 496.5 g/mol
InChI Key: TWEMIPSDKADNMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08648087B2

Procedure details

TBAF (7.799 mmol, 7.79 mL, 1M in THF) was added to a solution of N4-(4-([1,2,4]triazolo[1,5-a]pyridin-7-yloxy)-3-methylphenyl)-N6-(4-((tert-butyldiphenylsilyloxy)methyl)-4-methyl-4,5-dihydrooxazol-2-yl)quinazoline-4,6-diamine (2.866 g, 3.900 mmol) in THF (60 mL). The reaction was stirred for 3 hours and then concentrated. The residue was purified by flash chromatography, eluting with EtOAc/Hex/MeOH 9:1:1 with 0.1% H2O to provide the title compound. MS APCI (+) m/z 497.4 (M+1) detected.
Name
Quantity
7.79 mL
Type
reactant
Reaction Step One
Name
N4-(4-([1,2,4]triazolo[1,5-a]pyridin-7-yloxy)-3-methylphenyl)-N6-(4-((tert-butyldiphenylsilyloxy)methyl)-4-methyl-4,5-dihydrooxazol-2-yl)quinazoline-4,6-diamine
Quantity
2.866 g
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
CCCC[N+](CCCC)(CCCC)CCCC.[F-].[N:19]1[CH:20]=[N:21][N:22]2[CH:27]=[CH:26][C:25]([O:28][C:29]3[CH:34]=[CH:33][C:32]([NH:35][C:36]4[C:45]5[C:40](=[CH:41][CH:42]=[C:43]([NH:46][C:47]6[O:48][CH2:49][C:50]([CH2:53][O:54][Si](C(C)(C)C)(C7C=CC=CC=7)C7C=CC=CC=7)([CH3:52])[N:51]=6)[CH:44]=5)[N:39]=[CH:38][N:37]=4)=[CH:31][C:30]=3[CH3:72])=[CH:24][C:23]=12>C1COCC1>[N:19]1[CH:20]=[N:21][N:22]2[CH:27]=[CH:26][C:25]([O:28][C:29]3[CH:34]=[CH:33][C:32]([NH:35][C:36]4[C:45]5[C:40](=[CH:41][CH:42]=[C:43]([NH:46][C:47]6[O:48][CH2:49][C:50]([CH2:53][OH:54])([CH3:52])[N:51]=6)[CH:44]=5)[N:39]=[CH:38][N:37]=4)=[CH:31][C:30]=3[CH3:72])=[CH:24][C:23]=12 |f:0.1|

Inputs

Step One
Name
Quantity
7.79 mL
Type
reactant
Smiles
CCCC[N+](CCCC)(CCCC)CCCC.[F-]
Name
N4-(4-([1,2,4]triazolo[1,5-a]pyridin-7-yloxy)-3-methylphenyl)-N6-(4-((tert-butyldiphenylsilyloxy)methyl)-4-methyl-4,5-dihydrooxazol-2-yl)quinazoline-4,6-diamine
Quantity
2.866 g
Type
reactant
Smiles
N=1C=NN2C1C=C(C=C2)OC2=C(C=C(C=C2)NC2=NC=NC1=CC=C(C=C21)NC=2OCC(N2)(C)CO[Si](C2=CC=CC=C2)(C2=CC=CC=C2)C(C)(C)C)C
Name
Quantity
60 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Stirring
Type
CUSTOM
Details
The reaction was stirred for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue was purified by flash chromatography
WASH
Type
WASH
Details
eluting with EtOAc/Hex/MeOH 9:1:1 with 0.1% H2O

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
N=1C=NN2C1C=C(C=C2)OC2=C(C=C(C=C2)NC2=NC=NC1=CC=C(C=C21)NC=2OCC(N2)(C)CO)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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